molecular formula C7H11FO2 B13026314 3-(1-Fluorocyclobutyl)propanoic acid

3-(1-Fluorocyclobutyl)propanoic acid

Katalognummer: B13026314
Molekulargewicht: 146.16 g/mol
InChI-Schlüssel: TVPBFZZOFUZLNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Fluorocyclobutyl)propanoic acid is an organic compound with the molecular formula C7H11FO2 It is a derivative of propanoic acid, featuring a fluorocyclobutyl group attached to the third carbon of the propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluorocyclobutyl)propanoic acid typically involves the following steps:

    Formation of Fluorocyclobutane: The initial step involves the synthesis of fluorocyclobutane, which can be achieved through the fluorination of cyclobutane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Grignard Reaction: The fluorocyclobutane is then subjected to a Grignard reaction with ethyl magnesium bromide to form a Grignard reagent.

    Carboxylation: The Grignard reagent is subsequently carboxylated using carbon dioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Fluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom in the fluorocyclobutyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclobutyl derivatives

Wissenschaftliche Forschungsanwendungen

3-(1-Fluorocyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(1-Fluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar structural features but lacking the fluorocyclobutyl group.

    Cyclobutylpropanoic acid: Similar structure but without the fluorine atom.

    Fluorocyclobutane: Lacks the propanoic acid moiety.

Uniqueness

3-(1-Fluorocyclobutyl)propanoic acid is unique due to the presence of both the fluorocyclobutyl group and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H11FO2

Molekulargewicht

146.16 g/mol

IUPAC-Name

3-(1-fluorocyclobutyl)propanoic acid

InChI

InChI=1S/C7H11FO2/c8-7(3-1-4-7)5-2-6(9)10/h1-5H2,(H,9,10)

InChI-Schlüssel

TVPBFZZOFUZLNI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.